Tris[(1-methylcyclopentyl)methyl]alumane
Description
Tris[(1-methylcyclopentyl)methyl]alumane is a trialkylaluminum compound featuring three bulky (1-methylcyclopentyl)methyl substituents bonded to an aluminum center. Its molecular formula is C₂₁H₃₉Al, with a calculated molecular weight of 318.52 g/mol. The substituents consist of a methylcyclopentyl group (a cyclopentane ring with a methyl branch at the 1-position) attached via a methylene (-CH₂-) linkage to aluminum. This branching introduces significant steric hindrance, which influences its chemical reactivity, solubility, and thermal stability.
Properties
CAS No. |
62618-42-2 |
|---|---|
Molecular Formula |
C21H39Al |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tris[(1-methylcyclopentyl)methyl]alumane |
InChI |
InChI=1S/3C7H13.Al/c3*1-7(2)5-3-4-6-7;/h3*1,3-6H2,2H3; |
InChI Key |
IFBGHYKANUIREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C[Al](CC2(CCCC2)C)CC3(CCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(1-methylcyclopentyl)methyl]alumane typically involves the reaction of aluminum trichloride with (1-methylcyclopentyl)methyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction scheme is as follows:
AlCl3+3(1-methylcyclopentyl)methyl Li→this compound+3LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Tris[(1-methylcyclopentyl)methyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The (1-methylcyclopentyl)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Scientific Research Applications
Tris[(1-methylcyclopentyl)methyl]alumane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a precursor for other organoaluminum compounds.
Mechanism of Action
The mechanism by which Tris[(1-methylcyclopentyl)methyl]alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating catalytic processes and chemical transformations. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or as a reagent in chemical reactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts Tris[(1-methylcyclopentyl)methyl]alumane with Tri-n-decylaluminum (CAS 1726-66-5) and Trimethylaluminium (CAS 75-24-1), two well-characterized trialkylaluminum compounds.
Reactivity Trends
- Trimethylaluminium (72.09 g/mol) is highly reactive due to its small methyl groups, enabling strong Lewis acidity and rapid coordination with substrates. It is widely used in Ziegler-Natta catalysis .
- Tri-n-decylaluminum (450.83 g/mol) exhibits reduced reactivity due to long alkyl chains, which sterically shield the aluminum center and lower its Lewis acidity. This property makes it suitable for controlled polymerization processes .
- This compound ’s bulky substituents impose greater steric hindrance than Tri-n-decylaluminum, further diminishing reactivity. This may render it ineffective in traditional catalytic roles but advantageous in reactions requiring slow, controlled initiation.
Solubility and Physical Properties
- Trimethylaluminium ’s low molecular weight and compact structure ensure high solubility in hydrocarbons .
- Tri-n-decylaluminum’s long hydrophobic chains enhance solubility in nonpolar solvents but reduce compatibility with polar media .
- However, its higher molecular weight could offset this advantage.
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